molecular formula C36H24N6Ru B1217303 Tris-(1,10-phenanthroline)ruthenium CAS No. 22873-66-1

Tris-(1,10-phenanthroline)ruthenium

Cat. No. B1217303
CAS RN: 22873-66-1
M. Wt: 641.7 g/mol
InChI Key: DOIVPHUVGVJOMX-UHFFFAOYSA-N
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Description

Tris-(1,10-phenanthroline)ruthenium is a cyclometalated ruthenium complex . It is also known as Dichlorotris (1,10-phenanthroline)ruthenium (II) hydrate . It has been used in visible light mediated photocatalytic organic transformations .


Synthesis Analysis

Tris-(1,10-phenanthroline)ruthenium can be synthesized by reacting 1,10-phenanthroline with ruthenium chloride in ethanol. The obtained product is dried, dissolved in water, and subsequently, impurities are extracted off from the solution with benzene .


Molecular Structure Analysis

The molecular formula of Tris-(1,10-phenanthroline)ruthenium is C36H24Cl2N6Ru . The molecular weight is 712.59 (anhydrous basis) .


Chemical Reactions Analysis

Tris-(1,10-phenanthroline)ruthenium (II) was extracted into various organic solvents with several anions, such as the perchlorate ion, the iodide ion, or the thiocyanate ion .


Physical And Chemical Properties Analysis

Tris-(1,10-phenanthroline)ruthenium is a solid substance . It is sensitive to air .

Scientific Research Applications

1. Light-Emitting Electrochemical Cells

Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) was used to create efficient and stable solid-state light-emitting electrochemical cells. This application demonstrates a significant improvement in power efficiency and device lifespan compared to similar cells using other ruthenium complexes (Bolink et al., 2006).

2. Structural Influence in Ligand Geometry

Studies on the influence of ortho-substitution within the ligand on tris(1,10-phenanthroline)ruthenium(II) ions show that substituents exert a strong impact on the coordination core geometry. This research provides insights into the structural aspects of these complexes (Onggo et al., 2005).

3. Ultrathin Films with Polarized Luminescence

The layer-by-layer assembly technique was used to create ultrathin films of tris(1,10-phenanthroline-4,7-diphenylsulfonate)ruthenium(ii) anions, exhibiting well-defined polarized red luminescence. This application is significant in the development of advanced optical materials (Yan et al., 2009).

4. Chemiluminescence Studies

Tris(4,7-diphenyl-1,10-phenanthrolinedisulfonate)ruthenium(II) was evaluated as a chemiluminescence reagent. Although it showed intense chemiluminescence, its stability in aqueous solutions was a concern, impacting its sensitivity (McDermott et al., 2009).

5. Gas Phase Studies of Coordination Complexes

Research on tris(1,10-phenanthroline)ruthenium(II) complexes in the gas phase was conducted to understand their formation and dissociation, providing valuable information for studies in inorganic chemistry and material science (Rashid & Mayer, 2017).

6. Emission Quenching by Carbon Dioxide

Tris(1,10-phenanthroline)ruthenium(II) complex exhibited dynamic emission quenching when exposed to carbon dioxide in solution, demonstrating potential applications in environmental sensing and analysis (Sakuda et al., 2012).

7. Multifunctional Organic-Inorganic Films

The creation of multifunctional thin films using tris(1,10-phenanthroline)ruthenium(II) and Dawson-type polyoxometalate showcased applications in photoluminescence and catalytic activity, relevant in materials science and catalysis (Ma et al., 2006).

8. Enhanced Charge Transportation

1,10-phenanthroline-based ruthenium complexes were synthesized to enhance current conduction in electrochemical cells, demonstrating the potential of these complexes in improving the efficiency of energy devices (Gopinath et al., 2017).

Mechanism of Action

Tris-(1,10-phenanthroline)ruthenium is used in visible light mediated photocatalytic organic transformations . Fluorescence quenching of dichloro (tris-1,10-phenanthroline) ruthenium (II) hydrate is triggered by oxygen .

Safety and Hazards

Tris-(1,10-phenanthroline)ruthenium should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Future Directions

Tris-(1,10-phenanthroline)ruthenium has potential applications in photocatalysis and light harvesting. It can be used as an additive in ionic liquid electrolyte to enhance current conduction in electrochemical cells . It has also been used as a probe for luminescent detection and quantitation of oxygen .

properties

IUPAC Name

1,10-phenanthroline;ruthenium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C12H8N2.Ru/c3*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;/h3*1-8H;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOIVPHUVGVJOMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Ru]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H24N6Ru
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

23570-43-6 (dichloride)
Record name Tris-(1,10-phenanthroline)ruthenium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022873661
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID50177413
Record name Tris-(1,10-phenanthroline)ruthenium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50177413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

641.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tris-(1,10-phenanthroline)ruthenium

CAS RN

22873-66-1
Record name Tris-(1,10-phenanthroline)ruthenium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022873661
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tris-(1,10-phenanthroline)ruthenium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50177413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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